molecular formula C12H15NO3 B13883829 Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate

Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate

Cat. No.: B13883829
M. Wt: 221.25 g/mol
InChI Key: CAIHZZAWRQCZEF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains an amino group, a methoxyprop-1-enyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromobenzoic acid and 3-methoxyprop-1-ene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction known as the Heck reaction. This reaction facilitates the formation of the carbon-carbon double bond between the 2-amino-5-bromobenzoic acid and 3-methoxyprop-1-ene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbon-carbon double bond to a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate involves its interaction with specific molecular targets. The amino group and the methoxyprop-1-enyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate: The compound itself.

    This compound derivatives: Compounds with similar structures but different substituents.

    Other benzoic acid derivatives: Compounds such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate

InChI

InChI=1S/C12H15NO3/c1-15-7-3-4-9-5-6-11(13)10(8-9)12(14)16-2/h3-6,8H,7,13H2,1-2H3

InChI Key

CAIHZZAWRQCZEF-UHFFFAOYSA-N

Canonical SMILES

COCC=CC1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

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